

Application Notes and Protocols for DHFR-IN-3 in Enzymatic Assays

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Compound of Interest

Compound Name: DHFR-IN-3

Cat. No.: B163047

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Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).^{[1][2][3]} THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation.^{[3][4]} This makes DHFR a significant therapeutic target for various diseases, including cancer and infectious diseases. DHFR inhibitors block the enzyme's activity, leading to a depletion of THF, which in turn disrupts DNA synthesis and results in cell death.

DHFR-IN-3 is a known inhibitor of dihydrofolate reductase. This document provides detailed application notes and protocols for conducting enzymatic assays with **DHFR-IN-3** to determine its inhibitory potency.

Mechanism of Action

DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. DHFR inhibitors, like **DHFR-IN-3**, bind to the enzyme and prevent the catalytic reaction, thus inhibiting the consumption of NADPH. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

The following table summarizes the known quantitative data for **DHFR-IN-3**.

Parameter	Value	Species/Source
IC50	19 μ M	Rat Liver DHFR
IC50	12 μ M	Pneumocystis carinii DHFR

Experimental Protocols

This section provides a detailed methodology for a standard DHFR enzymatic assay to evaluate the inhibitory activity of **DHFR-IN-3**. This protocol is adapted from standard colorimetric DHFR assay kits.

Materials and Reagents

- DHFR Enzyme (e.g., from rat liver)
- DHFR-IN-3**
- Dihydrofolate (DHF)
- NADPH (β -Nicotinamide adenine dinucleotide phosphate, reduced form)
- Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5 or similar)
- DMSO (for dissolving **DHFR-IN-3**)
- 96-well clear flat-bottom plates
- Multi-well spectrophotometer (plate reader)

Reagent Preparation

- Assay Buffer (1X): Prepare the assay buffer at the desired pH and store it at room temperature.

- **DHFR Enzyme Stock Solution:** Reconstitute or dilute the DHFR enzyme in cold assay buffer to a stock concentration. Keep on ice. The final concentration in the assay will need to be optimized.
- **NADPH Stock Solution:** Prepare a stock solution of NADPH in assay buffer (e.g., 20 mM). Aliquot and store at -20°C. Protect from light.
- **DHF Substrate Solution:** Prepare a stock solution of DHF in assay buffer. This solution can be unstable, so it is recommended to prepare it fresh on the day of the experiment.
- **DHFR-IN-3 Stock Solution:** Prepare a high-concentration stock solution of **DHFR-IN-3** in DMSO (e.g., 10 mM).
- **DHFR-IN-3 Working Solutions:** Prepare serial dilutions of the **DHFR-IN-3** stock solution in assay buffer to create a range of concentrations for the IC50 determination. The concentration range should bracket the expected IC50 values (e.g., from 0.1 µM to 100 µM).

Enzymatic Assay Protocol (96-well plate format)

- **Prepare the Plate Layout:** Designate wells for the following:
 - **Blank (No Enzyme):** Contains all reagents except the DHFR enzyme.
 - **Vehicle Control (No Inhibitor):** Contains all reagents, including the enzyme and the same amount of DMSO used in the inhibitor wells.
 - **Inhibitor Wells:** Contains all reagents, including the enzyme and varying concentrations of **DHFR-IN-3**.
 - **Positive Control (Optional):** A known DHFR inhibitor like methotrexate can be used as a positive control.
- **Add Reagents to Wells:**
 - Add assay buffer to all wells to bring the final volume to 200 µL.
 - Add the appropriate volume of the **DHFR-IN-3** working solutions or vehicle (DMSO) to the respective wells.

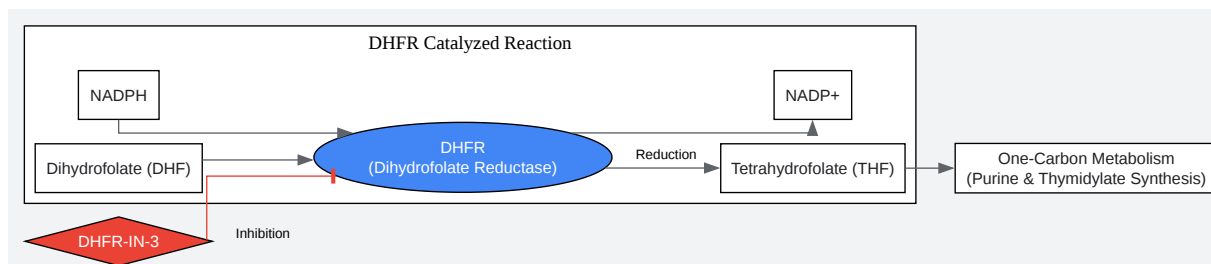
- Add the DHFR enzyme to all wells except the "Blank" wells.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the Reaction:
 - Prepare a reaction mix containing the DHF substrate and NADPH in assay buffer.
 - Add the reaction mix to all wells to start the enzymatic reaction.
- Measure Absorbance:
 - Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, taking readings every 15-30 seconds for 10-20 minutes.

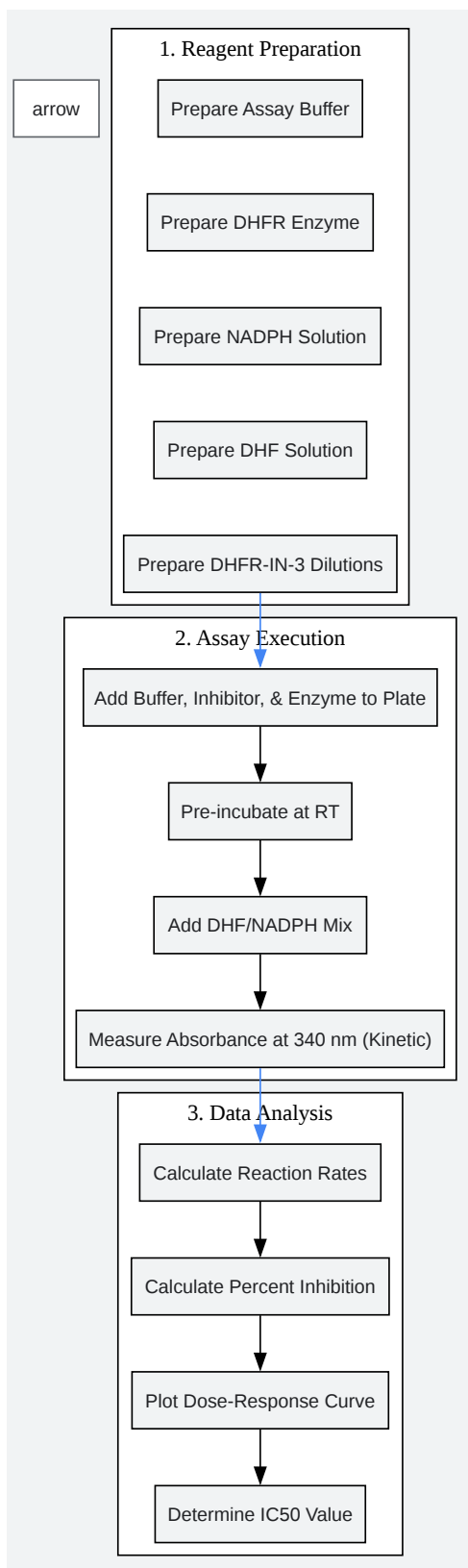
Data Analysis

- Calculate the Rate of Reaction: For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\text{min}$).
- Calculate Percent Inhibition:
 - Percent Inhibition = $[1 - (\text{Rate of Inhibitor Well} / \text{Rate of Vehicle Control Well})] * 100$
- Determine IC50 Value:
 - Plot the percent inhibition against the logarithm of the **DHFR-IN-3** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

DHFR Signaling Pathway





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